[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a structurally complex molecule featuring:
- 1,3-oxazole core: Substituted at the 2-position with a 4-ethoxy-3-methoxyphenyl group and at the 4-position with a methyl group.
- Triazole-4-carboxylate moiety: The triazole ring is substituted at the 1-position with a 4-bromo-3-methylphenyl group and at the 5-position with a methyl group. The carboxylate group is esterified with the oxazole-methyl group.
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O5/c1-6-33-21-10-7-17(12-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-8-9-19(26)14(2)11-18/h7-12H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDRVURIEGBZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 476.53 g/mol. Its structure includes both oxazole and triazole rings, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23BrN4O5 |
| Molecular Weight | 476.53 g/mol |
| LogP | 4.3052 |
| Polar Surface Area | 80.902 Ų |
Biological Activity Overview
Research on similar compounds suggests that this molecule may exhibit a range of biological activities, including:
- Antimicrobial properties: Compounds with triazole rings have shown effectiveness against various bacterial strains.
- Anticancer activity: Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may interact with multiple biological targets, leading to diverse pharmacological effects.
The proposed mechanism of action for this compound involves its ability to bind selectively to specific proteins or enzymes within biological pathways. This interaction can lead to the modulation of cellular processes, which may include:
- Inhibition of enzyme activity: Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
- Disruption of cell signaling: By interacting with receptors, the compound may alter signal transduction pathways.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyltriazole | Triazole ring | Antimicrobial |
| 2-Ethoxyphenol derivatives | Ether functionality | Antioxidant |
| 3-Methylbenzothiazole derivatives | Thiazole ring | Anticancer |
Comparison with Similar Compounds
Target Compound vs. Ethyl 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ()
| Feature | Target Compound | Ethyl 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
|---|---|---|
| Core Structure | Oxazole-triazole hybrid | Triazole-ester |
| Substituents | 4-Ethoxy-3-methoxyphenyl (oxazole), 4-bromo-3-methylphenyl (triazole) | 4-Bromophenyl (triazole) |
| Molecular Weight | Estimated >500 g/mol (based on analogs) | 310.15 g/mol |
| Solubility | Likely lower due to larger aromatic groups | Soluble in organic solvents (e.g., DMF, ethanol) |
Target Compound vs. Isostructural Chloro/Bromo Derivatives ()
Compounds 4 and 5 in –3 are thiazole-pyrazole-triazole hybrids. Key differences:
| Feature | Target Compound | Compounds 4 (Cl) and 5 (Br) |
|---|---|---|
| Heterocycles | Oxazole + triazole | Thiazole + pyrazole + triazole |
| Substituents | Ethoxy, methoxy, bromo, methyl | Halogenated phenyl (Cl/Br), fluorophenyl |
| Planarity | Predominantly planar (oxazole and triazole) | Non-planar due to perpendicular fluorophenyl group |
Key Insight : The isostructural chloro/bromo derivatives exhibit conformational flexibility, which may influence their binding to therapeutic targets compared to the more rigid oxazole-triazole scaffold .
Physicochemical Properties
Target Compound vs. Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate ()
| Property | Target Compound | Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate |
|---|---|---|
| Molecular Formula | C₂₅H₂₅BrN₄O₅ (estimated) | C₁₃H₁₂BrNO₃ |
| Melting Point | Not reported | Likely >150°C (solid form) |
| Hydrogen Bonding | Multiple acceptors (oxazole N, triazole N, ester O) | Limited to ester O and isoxazole N |
Key Insight : The target compound’s extended aromatic system and polar substituents may enhance crystallinity and thermal stability compared to smaller isoxazole derivatives .
Research Tools and Methodologies
- Structural Determination : The use of SHELX programs (e.g., SHELXL, SHELXS) for single-crystal X-ray diffraction is critical for resolving complex heterocyclic systems .
- Synthesis : High-yield routes (e.g., Huisgen cycloaddition for triazoles, esterification) are likely employed, as seen in related compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
- The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, oxadiazole derivatives are often prepared by cyclizing substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) . Key intermediates like triazole and oxazole moieties are synthesized separately and coupled using esterification or alkylation reactions. Characterization involves IR, NMR, and mass spectrometry to confirm functional groups and molecular weight .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers. The SHELX suite (e.g., SHELXL) is used for structure solution and refinement, with anisotropic displacement parameters for non-hydrogen atoms. WinGX and ORTEP assist in visualizing anisotropic thermal ellipsoids and generating publication-ready figures .
Q. What spectroscopic techniques are critical for validating purity and structural integrity?
- IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, triazole C-N at ~1500 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range). High-resolution mass spectrometry (HRMS) validates molecular weight within 1–2 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?
- Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry syntheses, are effective. Parameters like temperature, reagent stoichiometry, and reaction time are varied systematically. For example, using statistical models (e.g., response surface methodology) identifies optimal conditions, minimizing byproducts like hydrolyzed esters or incomplete cyclization .
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?
- If NMR suggests a planar conformation but X-ray shows steric hindrance, computational methods (e.g., DFT calculations) model electronic environments. For spectral vs. crystallographic purity mismatches, HPLC-MS quantifies impurities. Multi-technique validation (e.g., comparing experimental and simulated powder XRD patterns) is critical .
Q. How can researchers analyze the biological activity of this compound against related targets?
- Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., varying substituents on the triazole or oxazole rings). In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking to identify key interactions. For example, bromo and methoxy groups may enhance binding to hydrophobic pockets in target proteins .
Q. What approaches mitigate challenges in crystallizing this compound for SCXRD?
- Twinned crystals or poor diffraction are addressed by crystal engineering : screening solvents (e.g., DMSO/EtOH mixtures) or using additives (e.g., crown ethers). For macromolecular impurities, recrystallization via slow cooling or vapor diffusion improves crystal quality. SHELXD’s dual-space algorithm aids in solving partial or low-resolution data .
Q. How should researchers handle conflicting data on the compound’s stability under physiological conditions?
- Accelerated stability studies (e.g., pH 2–9 buffers, 40°C/75% RH) identify degradation pathways. LC-MS/MS detects hydrolyzed esters or oxidized methoxy groups. Conflicting reports are resolved by replicating conditions (e.g., oxygen-free environments for oxidation-prone derivatives) .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions for esterification to prevent hydrolysis .
- Crystallography : Use SHELXL’s TWIN command for twinned data and HKLF 5 format for intensity integration .
- Data Analysis : Cross-validate NMR shifts with Cambridge Structural Database (CSD) entries for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
